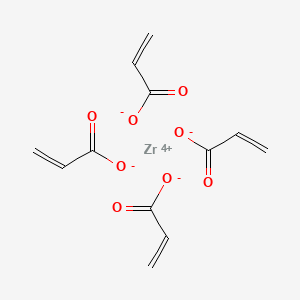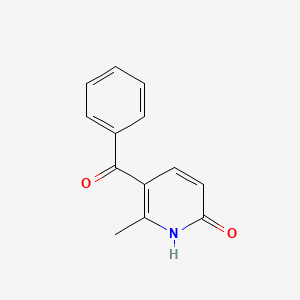![molecular formula C13H9NO3 B8753721 3-Phenylbenzo[d]isoxazole-5,6-diol CAS No. 105679-42-3](/img/structure/B8753721.png)
3-Phenylbenzo[d]isoxazole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbenzo[d]isoxazole-5,6-diol is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a benzisoxazole ring substituted with hydroxyl groups at positions 5 and 6, and a phenyl group at position 3. This compound is known for its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[d]isoxazole-5,6-diol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-hydroxyphenyl ketoximes, which undergo cyclization in the presence of dehydrating agents such as thionyl chloride or methanesulfonyl chloride . The reaction conditions often involve the use of organic bases like pyridine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbenzo[d]isoxazole-5,6-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzisoxazole derivatives.
Applications De Recherche Scientifique
3-Phenylbenzo[d]isoxazole-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against multi-drug resistant bacteria.
Mécanisme D'action
The mechanism of action of 3-Phenylbenzo[d]isoxazole-5,6-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase, which are involved in bacterial metabolic pathways . This inhibition disrupts essential processes in bacteria, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydroxy-1,2-benzisoxazole: Similar structure but lacks the phenyl group at position 3.
5-Chloro-3-phenyl-1,2-benzisoxazole: Similar structure but with a chlorine atom at position 5 instead of a hydroxyl group.
Uniqueness
3-Phenylbenzo[d]isoxazole-5,6-diol is unique due to the presence of both hydroxyl groups and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .
Propriétés
Numéro CAS |
105679-42-3 |
|---|---|
Formule moléculaire |
C13H9NO3 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
3-phenyl-1,2-benzoxazole-5,6-diol |
InChI |
InChI=1S/C13H9NO3/c15-10-6-9-12(7-11(10)16)17-14-13(9)8-4-2-1-3-5-8/h1-7,15-16H |
Clé InChI |
XKEPSWAHMXNBNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-chloro-2-methyl-](/img/structure/B8753667.png)











